molecular formula C13H15F2NO B1409116 1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide CAS No. 1805781-63-8

1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide

Cat. No. B1409116
CAS RN: 1805781-63-8
M. Wt: 239.26 g/mol
InChI Key: IWUULBRTMVSWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide” belongs to a class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom . The “3,5-Difluorophenyl” part indicates the presence of a phenyl ring (a cyclic group of six carbon atoms) with fluorine atoms at the 3rd and 5th positions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via methods such as the Claisen-Schmidt condensation . This involves the reaction of an aldehyde or ketone with a compound containing an acidic proton in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would likely include a cyclohexane ring (a ring of six carbon atoms), a phenyl ring, and an amide group. The phenyl ring would have fluorine atoms at the 3rd and 5th positions .


Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of amides and fluorinated aromatic compounds. For instance, it might participate in electrophilic substitution reactions . The presence of fluorine atoms can also influence the reactivity and properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could affect its polarity, reactivity, and stability .

Scientific Research Applications

  • Dye-Sensitized Solar Cells

    Cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide has been identified as an effective gelator for solidifying ionic liquid electrolytes. This has been applied in dye-sensitized solar cells, showcasing a power conversion efficiency of 7.8% under simulated sunlight conditions (Décoppet et al., 2014).

  • Bioconjugation Studies

    Research on the mechanism of amide formation between carboxylic acid and amine in aqueous media is relevant. Studies using related compounds have shown that cyclohexanecarboxylic acids can participate in amide bond formation, a crucial process in bioconjugation (Nakajima & Ikada, 1995).

  • Pharmacological Research

    Cyclohexanecarboxylic acid amides have been studied for their pharmacological properties, particularly in relation to 5-HT1A receptors. These compounds have shown high affinity and selectivity, and differential antagonistic properties on receptor-mediated responses in various brain regions (Corradetti et al., 2005).

  • Electrophilic Reactions in Organic Chemistry

    The reactivity of α,β-unsaturated amides, such as cyclohexanecarboxylic acid amides, towards electrophilic reactions has been studied. These amides have been found to react readily with aromatics in the presence of AlCl3, indicating their potential in various organic synthesis processes (Koltunov et al., 2004).

  • Chemical Synthesis and Characterization

    Cyclohexanecarboxylic acid amides have been synthesized and characterized in various studies. Their formation through different chemical reactions, and their structural characterization using techniques like NMR and FTIR, indicates their versatility in chemical synthesis (Hashim, 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide” would require appropriate safety measures. Based on similar compounds, it could potentially cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as in the development of new pharmaceuticals or materials. It could also involve studying its properties and reactivity in more detail .

properties

IUPAC Name

1-(3,5-difluorophenyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c14-10-6-9(7-11(15)8-10)13(12(16)17)4-2-1-3-5-13/h6-8H,1-5H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUULBRTMVSWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC(=C2)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide
Reactant of Route 2
1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide
Reactant of Route 3
1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide
Reactant of Route 4
1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide
Reactant of Route 5
1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide
Reactant of Route 6
1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.